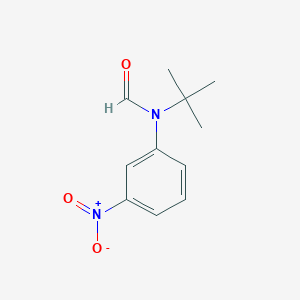
N-tert-butyl-N-(3-nitrophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-(3-nitrophenyl)formamide, commonly known as NBPF, is a chemical compound that has gained significant attention in scientific research in recent years. It is a nitroaromatic compound that has been shown to exhibit potent biological activity. The synthesis of NBPF is a complex process that involves several steps. In
Mécanisme D'action
The mechanism of action of NBPF is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. NBPF has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
NBPF has been shown to exhibit potent biological activity. It has been shown to inhibit the growth of cancer cells, bacteria, and fungi. NBPF has also been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of NBPF is its potent biological activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation, as well as the development of inflammatory diseases. However, one of the limitations of NBPF is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of NBPF. One direction is to study the mechanism of action of NBPF in more detail. This could lead to the development of more potent and selective inhibitors of cancer cell growth and proliferation, as well as the development of new treatments for inflammatory diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of NBPF in more detail. This could lead to the development of more effective dosing regimens for the use of NBPF in the treatment of cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of NBPF is a complex process that involves several steps. The first step in the synthesis of NBPF is the preparation of 3-nitrobenzaldehyde. This is achieved by the nitration of benzaldehyde using nitric acid. The resulting product is then subjected to a Grignard reaction with tert-butyl magnesium chloride to form the corresponding alcohol. The alcohol is then oxidized to form the corresponding aldehyde, which is reacted with ammonia to form NBPF.
Applications De Recherche Scientifique
NBPF has been widely studied for its biological activity. It has been shown to exhibit potent antitumor activity in vitro and in vivo. NBPF has also been shown to inhibit the growth of certain bacteria and fungi. In addition, NBPF has been shown to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-tert-butyl-N-(3-nitrophenyl)formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12(8-14)9-5-4-6-10(7-9)13(15)16/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZPYAJGRTAUABR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2572572.png)
![2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2572574.png)
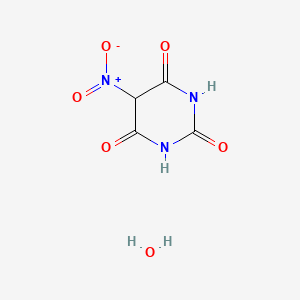
![ethyl 4-{[3-(1H-imidazol-1-yl)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2572576.png)

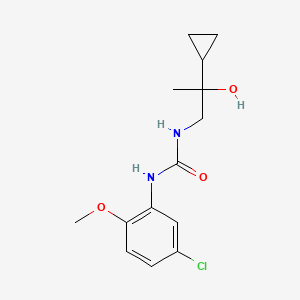
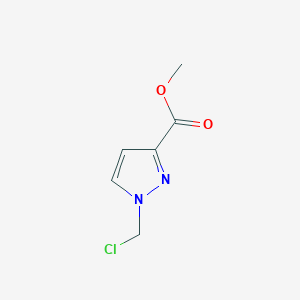
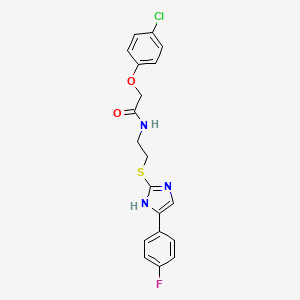

![2-fluoro-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide](/img/structure/B2572587.png)
![2-Cyclopropyl-4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2572591.png)
![N-(3-acetamidophenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2572593.png)
![1-(2-Fluorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2572594.png)